
5-BDBD
概要
説明
This compound is widely used in scientific research due to its ability to block P2X4-mediated currents in various cell types, including Chinese hamster ovary cells . The P2X4 receptor is a ligand-gated ion channel activated by adenosine triphosphate (ATP), and it plays a significant role in various physiological and pathological processes, including inflammation, pain, and cardiovascular functions .
科学的研究の応用
5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one has several scientific research applications, including:
作用機序
The mechanism of action of 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one involves its antagonistic effect on the P2X4 receptor. The compound binds to an allosteric site on the receptor, leading to a conformational change that inhibits the receptor’s activity. Key residues involved in this binding include methionine 109, phenylalanine 178, tyrosine 300, arginine 301, and isoleucine 312 . This inhibition prevents the receptor from being activated by adenosine triphosphate, thereby reducing the downstream signaling pathways associated with inflammation, pain, and other physiological responses .
Safety and Hazards
生化学分析
Biochemical Properties
5-BDBD interacts primarily with the P2X4 receptor, a type of purinergic receptor that is activated by extracellular ATP . The P2X4 receptor is an ATP-gated cation channel that is broadly expressed in most tissues of the body . The interaction between this compound and the P2X4 receptor results in the inhibition of P2X4-mediated currents .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can block P2X4-mediated currents in Chinese hamster ovary cells . In the context of immune responses, this compound has been found to strongly inhibit T cell migration, CD69 expression, and CD4+ T cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the P2X4 receptor. It antagonizes P2X4 in a non-competitive manner . Molecular modeling and site-directed mutagenesis suggest an allosteric binding site for this compound located between two subunits in the body region of P2X4, with key residues involved in antagonist binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on a recurrent nitroglycerin-induced chronic migraine model, daily treatment with this compound for 11 days resulted in significant reduction in hyperalgesia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on acute kidney injury, a dosage of 3 mg/kg of this compound was found to significantly reduce biomarkers of kidney injury .
Transport and Distribution
The P2X4 receptor, which this compound targets, is known to be preferentially localized in lysosomes .
Subcellular Localization
The P2X4 receptor, which this compound targets, is known to be preferentially localized in lysosomes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one are not widely documented, the compound is produced in research laboratories and supplied by chemical companies for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .
化学反応の分析
Types of Reactions: 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
類似化合物との比較
5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one is unique due to its high selectivity and potency as a P2X4 receptor antagonist. Similar compounds include:
BX430: A selective noncompetitive allosteric antagonist of the P2X4 receptor.
PSB-12062: A potent and selective antagonist of the P2X4 receptor.
BzATP: A more potent agonist for P2X receptors but virtually inactive at the P2X4 receptor.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and solubility properties .
特性
IUPAC Name |
5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYMVQPXXTZHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431707 | |
| Record name | 5-BDBD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
768404-03-1 | |
| Record name | 5-BDBD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 768404-03-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of 5-BDBD?
A1: this compound acts as a selective antagonist of the P2X4 receptor (P2X4R) [, , , , , , , , , , , , , ].
Q2: How does this compound interact with the P2X4 receptor?
A2: this compound binds to an allosteric site located between two subunits in the body region of the P2X4 receptor. This binding site is distinct from the ATP binding site []. Key residues involved in this compound binding include M109, F178, Y300, and I312 on one subunit and R301 on the neighboring subunit [].
Q3: Is the interaction of this compound with P2X4 receptors state-dependent?
A3: Yes, this compound preferentially binds to and inhibits the closed state of the P2X4 receptor. The antagonist activity of this compound is significantly reduced once the channel transitions to the open or desensitizing state, potentially due to a conformational change in the allosteric binding site [].
Q4: What are the downstream effects of this compound binding to P2X4 receptors?
A4: By antagonizing P2X4 receptors, this compound prevents ATP-mediated activation of the channel. This, in turn, inhibits the influx of cations, particularly calcium ions (Ca2+), into the cell, preventing downstream signaling cascades associated with P2X4 receptor activation [, ].
Q5: Does this compound affect other P2X receptor subtypes?
A5: this compound demonstrates high selectivity for P2X4 receptors and lacks significant effects on other human P2X receptor subtypes, including P2X2 [].
Q6: What is the significance of the bromine group in this compound for its antagonist activity?
A6: Studies suggest that the bromine group in this compound is not essential for its antagonist activity at the P2X4 receptor. Modifications replacing the bromine with other halogens or small hydrophobic groups did not significantly alter antagonist potency [].
Q7: Which structural features of this compound are crucial for its interaction with P2X4 receptors?
A7: The diazepinone moiety of this compound appears to be essential for its inhibitory activity. Molecular docking studies and SAR analysis suggest that the carbonyl group within the diazepinone moiety interacts with the R301 residue of the P2X4 receptor, contributing significantly to its binding affinity [].
Q8: What are the potential therapeutic applications being explored for this compound?
A8: Given its selective P2X4 antagonism, this compound is being investigated as a potential therapeutic agent for various conditions, including:* Neuropathic pain []* Allergic asthma [, ]* Traumatic brain injury []* Prostate cancer [, ]
Q9: How does this compound affect microglia activation?
A9: In models of traumatic brain injury and neuropathic pain, this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. This suggests a potential role for P2X4 receptors in mediating microglial activation and neuroinflammation [, ].
Q10: What is the role of this compound in allergic airway inflammation?
A10: this compound has demonstrated efficacy in reducing airway inflammation in murine models of allergic asthma. It is thought to achieve this by suppressing the production of Th2 cytokines, which play a key role in allergic inflammation [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



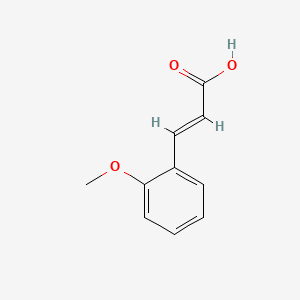



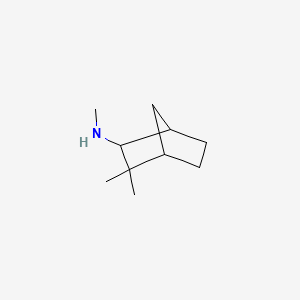
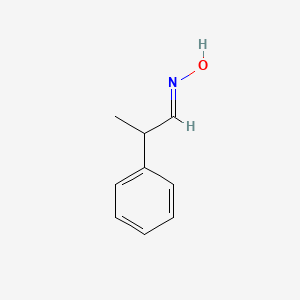
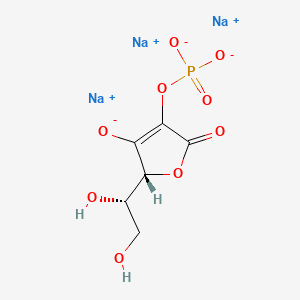
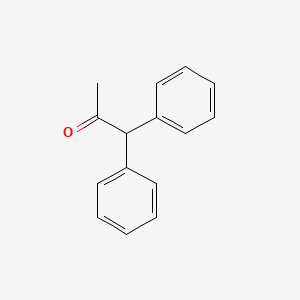


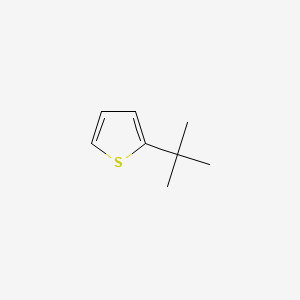
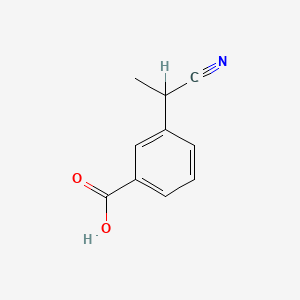
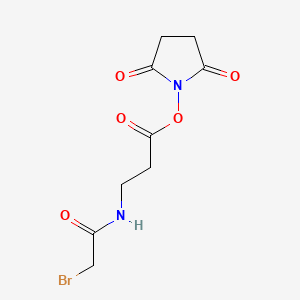
![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)